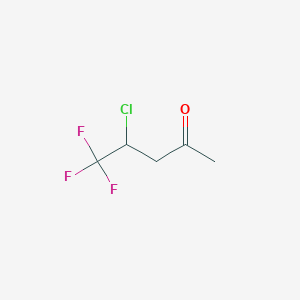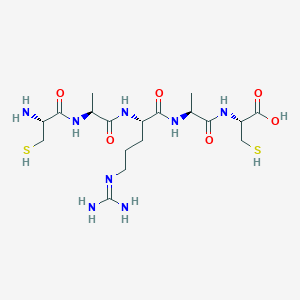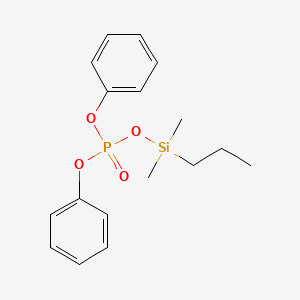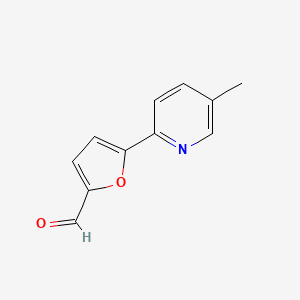![molecular formula C17H12N2S B14255558 2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline CAS No. 189118-89-6](/img/structure/B14255558.png)
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline is a heterocyclic compound that combines the structural features of benzothiazole and quinoline These two moieties are known for their significant biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline typically involves the condensation of 2-aminobenzothiazole with quinoline-2-carbaldehyde. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce quinoline-2-methylamine derivatives.
Aplicaciones Científicas De Investigación
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer applications, it may interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial properties.
Quinoline-2-carbaldehyde: Used in the synthesis of quinoline derivatives with potential therapeutic applications.
2-Phenylquinazolin-4(3H)-one: Known for its antibacterial and anticancer activities.
Uniqueness
2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline is unique due to its combined structural features of benzothiazole and quinoline, which confer a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
189118-89-6 |
|---|---|
Fórmula molecular |
C17H12N2S |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2-(quinolin-2-ylmethylidene)-3H-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S/c1-2-6-14-12(5-1)9-10-13(18-14)11-17-19-15-7-3-4-8-16(15)20-17/h1-11,19H |
Clave InChI |
VPVJWHXLAMGVPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C=C3NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)



![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)

![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![[(3-Phenoxypropyl)tellanyl]benzene](/img/structure/B14255551.png)
